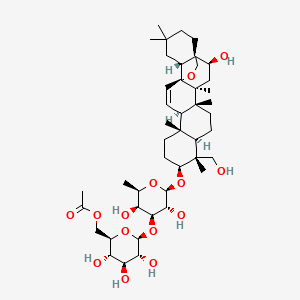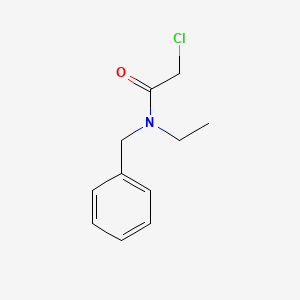![molecular formula C18H24F3NO4S B2846759 N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396874-00-2](/img/structure/B2846759.png)
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an isopropylsulfonyl group, a tetrahydro-2H-pyran ring, and a trifluoroethyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide involves multiple steps, typically starting with the preparation of the core phenylacetamide structure. The synthetic route may include:
Formation of the phenylacetamide core: This can be achieved through the reaction of 4-(isopropylsulfonyl)phenylamine with acetic anhydride under controlled conditions.
Introduction of the tetrahydro-2H-pyran ring: This step involves the reaction of the intermediate product with tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as triethylamine.
Addition of the trifluoroethyl group: The final step includes the reaction of the intermediate with 2,2,2-trifluoroethylamine under suitable conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds, such as:
2-(4-(methylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, leading to differences in its chemical properties and reactivity.
2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(ethyl)acetamide: The presence of an ethyl group instead of a trifluoroethyl group affects the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO4S/c1-13(2)27(24,25)16-5-3-14(4-6-16)11-17(23)22(12-18(19,20)21)15-7-9-26-10-8-15/h3-6,13,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCZHCEILKLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2846679.png)

![methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride](/img/structure/B2846685.png)
![4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide](/img/structure/B2846686.png)
![2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE](/img/structure/B2846687.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2846691.png)



![6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)
